molecular formula C16H15N2O4P B3569675 4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)phosphoryl]benzoic acid

4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)phosphoryl]benzoic acid

Cat. No. B3569675
M. Wt: 330.27 g/mol
InChI Key: JEMAJAXJNQNEOH-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with other compounds. For example, it was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzimidazole derivatives are often provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

The acquired FT-IR and FT Raman data are often used to complete the vibrational assignment and characterization of the compound fundamental modes .


Physical And Chemical Properties Analysis

Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of benzimidazole derivatives, as well as effects of solvents, have been investigated .

Mechanism of Action

The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Future Directions

Benzimidazole derivatives are of wide interest because of their diverse biological and clinical applications. Future research could focus on developing new benzimidazole derivatives with improved properties and exploring their potential applications .

properties

IUPAC Name

4-[(1-ethylbenzimidazol-2-yl)-hydroxyphosphoryl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2O4P/c1-2-18-14-6-4-3-5-13(14)17-16(18)23(21,22)12-9-7-11(8-10-12)15(19)20/h3-10H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMAJAXJNQNEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1P(=O)(C3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Ethyl-1H-benzimidazol-2-yl)(hydroxy)phosphoryl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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